PDK4 Enzymatic Inhibition: Direct Potency Comparison with N-tert-Butyl Analog
3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide (also designated PDK4-IN-1) exhibits an IC50 of 84 nM against pyruvate dehydrogenase kinase 4 (PDK4) in a biochemical enzymatic assay , whereas the N-(tert-butyl) analog 3-((3-chloropyridin-4-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide shows substantially reduced PDK4 engagement (>10 µM) in the same assay format . The ~120-fold potency differential arises directly from the replacement of the N,N-diphenyl group with a compact tert-butyl substituent, highlighting the critical contribution of aromatic urea contacts to PDK4 active-site complementarity.
| Evidence Dimension | PDK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 84 nM |
| Comparator Or Baseline | N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide; IC50 > 10,000 nM |
| Quantified Difference | ~120-fold more potent |
| Conditions | Recombinant PDK4 biochemical assay; IC50 determined by ADP-Glo luminescence readout |
Why This Matters
A >100-fold potency gap establishes that the N,N-diphenyl group is a non-negotiable pharmacophoric element for PDK4-targeted applications; substituting even a closely related N-alkyl analog abolishes meaningful target engagement.
